chemical structure of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile
chemical structure of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile
This guide details the chemical structure, synthesis, and application of 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile , a bifunctional heterocyclic scaffold critical in modern drug discovery.
Executive Summary
1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (PubChem CID: 54594131) is a versatile "linker-warhead" intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structure features a pyrazole core (aromatic stability, H-bond acceptor), a C4-nitrile (electrophilic handle for heterocycle formation or hydrolysis), and an N1-ethylamino tether (nucleophilic handle for scaffold attachment).
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and handling protocols for research applications.
Chemical Profile & Structural Analysis[1][2][3][4]
Physicochemical Data
| Property | Value | Note |
| IUPAC Name | 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile | |
| Molecular Formula | C₆H₈N₄ | |
| Molecular Weight | 136.15 g/mol | Fragment-like quality |
| Exact Mass | 136.075 | |
| Topological PSA | 64.8 Ų | Good membrane permeability |
| LogP (Predicted) | -0.6 to -0.1 | High water solubility |
| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH |
| pKa (Pyrazole) | ~2.5 (conjugate acid) | Very weak base |
Pharmacophore Analysis
The molecule acts as a bifunctional ligand. The N1-ethylamino tail provides a flexible tether, allowing the pyrazole headgroup to orient into deep binding pockets (e.g., the ATP-binding site of kinases). The C4-nitrile is electron-withdrawing, reducing the electron density of the pyrazole ring and increasing the acidity of the C3/C5 protons, which can participate in weak hydrogen bonding (C-H···O interactions).
Synthetic Pathways[5]
Two primary routes exist for the synthesis of this scaffold. Route A (De Novo Cyclization) is preferred for industrial scalability and regiochemical purity. Route B (Convergent Alkylation) is useful for late-stage diversification but suffers from regioselectivity issues (N1 vs. N2 alkylation).
Route A: Cyclization (Regioselective)
This method constructs the pyrazole ring already attached to the ethylamine chain, preventing regioisomer formation.
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Precursor: 2-Hydroxyethylhydrazine (or 2-aminoethylhydrazine).
-
Electrophile: Ethoxymethylene malononitrile.
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Mechanism: Michael addition followed by cyclocondensation.
Experimental Protocol (Route A)
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Reagents: Ethoxymethylene malononitrile (1.0 eq), 2-Hydroxyethylhydrazine (1.0 eq), Ethanol (Solvent).
-
Step 1 (Cyclization): Dissolve ethoxymethylene malononitrile in EtOH at 0°C. Dropwise add 2-hydroxyethylhydrazine. Stir at room temperature for 1h, then reflux for 3h.
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Intermediate: This yields 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .
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Step 2 (Functional Group Interconversion): Convert the alcohol to an amine via a Mesylate intermediate followed by Gabriel Synthesis (Potassium Phthalimide) or Azidation/Reduction (NaN₃ / H₂-Pd/C).
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Note: Direct use of 2-aminoethylhydrazine is possible but often leads to polymerization due to the competing nucleophilicity of the primary amine.
-
Route B: Alkylation (Convergent)
Direct alkylation of 4-cyanopyrazole. This route requires careful control of conditions to favor N1 alkylation over N2.
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Starting Material: 4-Cyanopyrazole (CAS: 31108-57-3).[1]
-
Alkylating Agent: N-(2-bromoethyl)phthalimide (CAS: 574-98-1).
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ).
Experimental Protocol (Route B)
-
Alkylation: Suspend 4-cyanopyrazole (1.0 eq) and
(1.5 eq) in anhydrous DMF. Add N-(2-bromoethyl)phthalimide (1.1 eq). Heat to 60°C for 12h. -
Workup: Pour into water, filter the precipitate. Isolate the N1-alkylated phthalimide intermediate .
-
Regiocontrol: The steric bulk of the phthalimide group and thermodynamic control favor the N1 position (less sterically hindered than N2 if C3/C5 are substituted, though for 4-cyano, N1/N2 are electronically similar; separation may be required).
-
-
Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq). Reflux for 2h (Ing-Manske procedure).
-
Purification: Cool, filter off phthalhydrazide byproduct. Concentrate filtrate.[2] Acidify with HCl to form the hydrochloride salt, or purify via ion-exchange chromatography.
Reaction Logic & Visualization
The following diagram illustrates the Route B (Alkylation) pathway, highlighting the critical deprotection step.
Caption: Convergent synthesis via N-alkylation of 4-cyanopyrazole followed by hydrazinolysis.
Handling, Safety & Stability
Stability Profile
-
Thermal: Stable up to ~150°C. The nitrile group is robust but can hydrolyze to the amide under strong acidic/basic conditions at high heat.
-
Chemical: The primary amine is sensitive to oxidation and carbamate formation (
absorption) upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen).
Safety Protocols
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the primary amine.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood to avoid inhalation of amine vapors.
-
Storage: Keep in a tightly sealed container at 2-8°C (refrigerated). Hygroscopic—store with desiccant.
References
-
PubChem. (2025).[1] Compound Summary: 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile (CID 54594131).[3] National Library of Medicine. [Link]
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F.A.S.T. Labs. (2015).[4] Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science. [Link]
- Google Patents. (2010).
